Cas no 1578-97-8 (3-(Chloromethyl)-1-methyl-1H-indazole)

3-(Chloromethyl)-1-methyl-1H-indazole is a versatile heterocyclic compound featuring a chloromethyl substituent at the 3-position and a methyl group at the 1-position of the indazole core. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The reactive chloromethyl group allows for further functionalization, enabling the introduction of diverse moieties through nucleophilic substitution or cross-coupling reactions. Its indazole scaffold is of interest due to its bioisosteric properties, often enhancing binding affinity in medicinal chemistry applications. The compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for consistent performance in synthetic pathways.
3-(Chloromethyl)-1-methyl-1H-indazole structure
1578-97-8 structure
Product Name:3-(Chloromethyl)-1-methyl-1H-indazole
CAS No:1578-97-8
MF:C9H9ClN2
MW:180.634160757065
MDL:MFCD08060497
CID:117840
PubChem ID:7537470
Update Time:2025-06-27

3-(Chloromethyl)-1-methyl-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Indazole,3-(chloromethyl)-1-methyl-
    • 3-(Chloromethyl)-1-methyl-1H-indazole
    • 3-(chloromethyl)-1-methylindazole
    • BAA57897
    • EN300-94300
    • W-205816
    • 1H-Indazole, 3-(chloromethyl)-1-methyl-
    • 1-methyl-3-chloromethylindazole
    • LYLGQIOTMAQQEB-UHFFFAOYSA-N
    • FT-0705163
    • 3-(chloromethyl)-1-methyl-1H-indazole, AldrichCPR
    • BP-30121
    • BS-21577
    • DTXSID90428714
    • 3-chloromethyl-1-methyl-1H-indazole
    • AKOS006283493
    • MFCD08060497
    • 1578-97-8
    • SCHEMBL2548222
    • MDL: MFCD08060497
    • Inchi: 1S/C9H9ClN2/c1-12-9-5-3-2-4-7(9)8(6-10)11-12/h2-5H,6H2,1H3
    • InChI Key: LYLGQIOTMAQQEB-UHFFFAOYSA-N
    • SMILES: ClCC1C2C=CC=CC=2N(C)N=1

Computed Properties

  • Exact Mass: 180.04500
  • Monoisotopic Mass: 180.0454260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 17.8Ų

Experimental Properties

  • Melting Point: 62 °C
  • PSA: 17.82000
  • LogP: 2.31210

3-(Chloromethyl)-1-methyl-1H-indazole Security Information

  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: T

3-(Chloromethyl)-1-methyl-1H-indazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-(Chloromethyl)-1-methyl-1H-indazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1578-97-8)3-(Chloromethyl)-1-methyl-1H-indazole
Order Number:A1176120
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:33
Price ($):704.0
Email:sales@amadischem.com

Additional information on 3-(Chloromethyl)-1-methyl-1H-indazole

Comprehensive Guide to 3-(Chloromethyl)-1-methyl-1H-indazole (CAS No. 1578-97-8): Properties, Applications, and Research Insights

3-(Chloromethyl)-1-methyl-1H-indazole (CAS No. 1578-97-8) is a specialized heterocyclic compound gaining attention in pharmaceutical and agrochemical research. This indazole derivative features a chloromethyl group at the 3-position and a methyl group at the 1-position, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular formula, C9H9ClN2, and unique structure contribute to its reactivity in nucleophilic substitution reactions, a property highly valued in drug discovery.

Researchers frequently search for "3-(Chloromethyl)-1-methyl-1H-indazole synthesis" or "CAS 1578-97-8 applications," reflecting growing interest in its role as a building block for kinase inhibitors and GPCR-targeted compounds. The compound's chloromethyl group enables facile functionalization, allowing chemists to create diverse libraries for high-throughput screening. Recent publications highlight its utility in developing anticancer agents, with particular focus on modulating apoptosis pathways—a hot topic in precision medicine discussions.

From a molecular perspective, the indazole core of 1578-97-8 exhibits planar aromaticity that facilitates π-stacking interactions with biological targets. This characteristic aligns with current trends in fragment-based drug design (FBDD), where researchers prioritize small, rigid scaffolds. Analytical data shows the compound's stability under inert conditions, though storage recommendations (-20°C under argon) are commonly queried in scientific forums. HPLC purity (>98%) and spectroscopic profiles (notable 1H-NMR peaks at 4.85 ppm for –CH2Cl) are critical quality parameters for purchasers.

Environmental and regulatory aspects of 3-(Chloromethyl)-1-methyl-1H-indazole frequently appear in ESG-focused discussions. While not classified as hazardous under current GHS criteria, proper handling protocols (gloves, ventilation) are emphasized in SDS documents. The compound's biodegradability profile and green chemistry alternatives for its synthesis are active research areas, responding to industry demands for sustainable intermediates. Patent analysis reveals increasing use in bioconjugation techniques, particularly for antibody-drug conjugates (ADCs)—a frontier in oncology therapeutics.

Market analytics indicate rising demand for CAS 1578-97-8 in Asia-Pacific contract research organizations, driven by pharmaceutical outsourcing trends. Technical queries often focus on "scaling up 3-(Chloromethyl)-1-methyl-1H-indazole production" and "crystallization conditions," reflecting transition from lab-scale to industrial applications. Comparative studies with analogous compounds (e.g., 3-bromomethyl derivatives) provide insights into structure-activity relationships, a subject of multiple recent review articles in medicinal chemistry journals.

Innovative applications continue to emerge, including use in photoaffinity labeling probes for target identification—a technique revolutionizing drug mechanism studies. The compound's compatibility with click chemistry protocols (e.g., CuAAC reactions) further expands its utility in chemical biology. As proteolysis-targeting chimeras (PROTACs) gain traction, 1578-97-8 derivatives are being explored as linker components, addressing the need for modular degradation platforms.

Quality control methodologies for 3-(Chloromethyl)-1-methyl-1H-indazole have evolved with advances in analytical technology. LC-MS/MS detection limits below 0.1% for related substances are now achievable, crucial for regulatory filings. Stability studies under various pH conditions (a frequent customer inquiry) demonstrate optimal performance in anhydrous organic solvents, informing formulation strategies. These technical details are particularly relevant for researchers comparing "indazole derivatives suppliers" or evaluating compound specifications for GMP-compliant projects.

The scientific community continues investigating novel reactions involving this scaffold, with recent literature describing palladium-catalyzed cross-couplings of its chloromethyl group. Such transformations enable rapid diversification—a key advantage in hit-to-lead optimization. Computational chemistry studies predict favorable docking scores for 1578-97-8 derivatives against several disease-relevant proteins, stimulating further experimental validation. These interdisciplinary approaches exemplify modern drug discovery paradigms integrating synthetic chemistry with in silico tools.

Looking forward, 3-(Chloromethyl)-1-methyl-1H-indazole maintains strategic importance in medicinal chemistry due to its balanced reactivity and derivatization potential. Emerging applications in fluorescent probes and materials science (e.g., metal-organic frameworks) suggest expanded utility beyond traditional pharmaceutical uses. Continuous optimization of synthetic routes—especially catalytic methods reducing halogen waste—will further solidify its position as a valuable research chemical addressing multiple UN Sustainable Development Goals.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1578-97-8)3-(Chloromethyl)-1-methyl-1H-indazole
A1176120
Purity:99%
Quantity:1g
Price ($):704.0
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